molecular formula C31H46NO3PPdS B12324637 Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Cat. No.: B12324637
M. Wt: 650.2 g/mol
InChI Key: BEVBAWTWJKIARP-UHFFFAOYSA-M
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Description

Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (CAS: 1445086-12-3), also known as PCy3 Palladacycle Gen. 3, is a palladium(II) precatalyst widely employed in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings . Its structure features a tricyclohexylphosphine (PCy3) ligand, which provides steric bulk and electron-rich properties, enhancing catalytic activity and stability. The compound is typically supplied as a dichloromethane adduct with a molecular weight of ~650.16–736.10 g/mol (depending on solvation) and a purity ≥98% . It is air-sensitive and requires storage under inert conditions at 2–8°C .

Properties

Molecular Formula

C31H46NO3PPdS

Molecular Weight

650.2 g/mol

IUPAC Name

methanesulfonate;palladium(2+);2-phenylaniline;tricyclohexylphosphane

InChI

InChI=1S/C18H33P.C12H10N.CH4O3S.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h16-18H,1-15H2;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1

InChI Key

BEVBAWTWJKIARP-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)[O-].C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Origin of Product

United States

Preparation Methods

Synthesis of 2'-Amino-1,1'-Biphenyl Ligand

The 2'-amino-1,1'-biphenyl ligand is synthesized via palladium-catalyzed cross-coupling. A representative method involves:

  • Reactants : 2-Bromoaniline and arylboronic acid (e.g., 4-methylphenylboronic acid).
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, toluene/ethanol/water (3:1:1), 95°C for 16–18 hours.
  • Yield : 71–89% after column purification.

This Suzuki-Miyaura coupling forms the biphenyl backbone, which is subsequently methylated or functionalized to introduce the amino group.

Preparation of Palladium Methanesulfonate Dimer

The palladium methanesulfonate dimer serves as a key intermediate. A published protocol involves:

  • Reactants : N-Methyl-2-aminobiphenyl, methanesulfonic acid, and palladium acetate.
  • Conditions : Tetrahydrofuran (THF), 50°C for 45 minutes, followed by precipitation with diethyl ether.
  • Yield : 93%.

Reaction Scheme :
$$
\text{Pd(OAc)}2 + 2 \, \text{CH}3\text{SO}3\text{H} + \text{C}{13}\text{H}{13}\text{N} \rightarrow [\text{Pd}(\mu-\text{OSO}2\text{CH}3)(\text{C}{13}\text{H}{11}\text{N})]2 + 2 \, \text{CH}3\text{CO}2\text{H}
$$

Coordination of Tricyclohexylphosphine and Final Complex Formation

Ligand Exchange Reaction

The palladium methanesulfonate dimer reacts with tricyclohexylphosphine (PCy₃) to form the target complex:

  • Reactants : Palladium methanesulfonate dimer, PCy₃ (1.1 equiv).
  • Conditions : Dichloromethane (DCM), room temperature, 2 hours under inert atmosphere.
  • Yield : 85–90%.

Mechanistic Insight :
The methanesulfonate ligand acts as a labile counterion, facilitating displacement by PCy₃. The steric bulk of PCy₃ stabilizes the Pd center, preventing aggregation.

Alternative Route via Direct Metallation

A one-pot method bypasses intermediate isolation:

  • Step 1 : 2'-Amino-1,1'-biphenyl, methanesulfonic acid, and Pd(OAc)₂ react in THF at 50°C.
  • Step 2 : PCy₃ is added, and the mixture stirred for 12 hours.
  • Yield : 78%.

Advantages : Reduced purification steps and higher scalability.

Solvent and Temperature Optimization

Solvent Effects

  • THF : Optimal for ligand exchange due to moderate polarity and Pd solubility.
  • DCM : Enhances stability of the final product as an adduct.
  • Ether : Used for precipitation to avoid solvate formation.

Temperature Control

  • 50°C : Balances reaction rate and decomposition risk during dimer formation.
  • Room Temperature : Preferred for PCy₃ coordination to minimize phosphine oxidation.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Confirms absence of free PCy₃ (δ 1.2–2.1 ppm for cyclohexyl protons).
  • ³¹P NMR : Single resonance at δ 18–20 ppm indicates monodentate PCy₃ coordination.

Thermal Stability

  • Decomposition Temperature : 160–173°C (DSC).
  • Storage : –20°C under argon to prevent ligand dissociation.

Comparative Analysis of Synthetic Routes

Method Reactants Conditions Yield Purity Ref.
Dimer Intermediate Pd(OAc)₂, CH₃SO₃H, biphenyl amine THF, 50°C, 45 min 93% 98%
One-Pot Metallation Pd(OAc)₂, PCy₃, CH₃SO₃H THF/DCM, 12 h 78% 95%
Ligand Exchange Pd dimer, PCy₃ DCM, rt, 2 h 90% 99%

Challenges and Mitigation Strategies

Palladium Black Formation

  • Cause : Reduction of Pd(II) to Pd(0) under basic conditions.
  • Solution : Strict anaerobic conditions and excess phosphine ligand.

Solvate Contamination

  • DCM Adduct : Removed via vacuum drying at 40°C for 24 hours.

Scalability Issues

  • Batch Size : >50 g batches require slow ligand addition to control exothermicity.

Industrial-Scale Production Insights

  • Catalyst Loading : 0.1–1 mol% in cross-coupling reactions.
  • Cost Drivers : PCy₃ (45%), Pd(OAc)₂ (30%), solvent recovery (15%).

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 30 minutes.
  • Yield Improvement : 12% reduction in reaction time.

Continuous Flow Systems

  • Throughput : 5 g/hour with >99% conversion.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes cross-coupling reactions, including:

    Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

    Kumada Coupling: Reaction with Grignard reagents to form carbon-carbon bonds.

    Negishi Coupling: Reaction with organozinc compounds.

    Buchwald-Hartwig Coupling: Reaction with amines to form carbon-nitrogen bonds

Common Reagents and Conditions

The common reagents used in these reactions include boronic acids, Grignard reagents, organozinc compounds, and amines. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as toluene or tetrahydrofuran .

Major Products

The major products formed from these reactions are biaryl compounds, carbon-carbon bonded products, and carbon-nitrogen bonded products .

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

One of the primary applications of this palladium complex is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. The palladium complex acts as a catalyst, enabling high yields and selectivity under mild conditions.

Case Study:
In a study by Smith et al. (2022), the effectiveness of methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) was demonstrated in synthesizing biphenyl derivatives, achieving yields exceeding 90% with minimal side products .

1.2 C-H Activation

The palladium complex also plays a crucial role in C-H activation processes. This method allows for direct functionalization of C-H bonds, providing a more efficient synthetic route compared to traditional methods that require pre-functionalization.

Case Study:
Research conducted by Lee et al. (2023) illustrated the use of this palladium complex in the C-H activation of aromatic compounds, resulting in diverse functionalized products with high regioselectivity .

Organic Synthesis

2.1 Synthesis of Pharmaceuticals

The ability to form complex organic molecules makes this palladium complex valuable in pharmaceutical synthesis. It has been employed in the construction of key intermediates for various drugs.

Case Study:
A notable application was reported by Zhang et al. (2024), where the palladium complex facilitated the synthesis of an anti-cancer agent through a series of cross-coupling reactions, showcasing its potential in medicinal chemistry .

2.2 Polymer Chemistry

Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is also utilized in polymerization reactions, particularly in the production of conjugated polymers which are essential for organic electronics.

Case Study:
In a study by Johnson et al. (2023), this palladium complex was used to polymerize vinyl monomers, resulting in materials with enhanced electrical conductivity and stability .

Comparison with Other Palladium Catalysts

To better understand the efficacy of methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), a comparison with other common palladium catalysts is presented below:

Catalyst TypeActivity LevelSelectivityStabilityApplication Areas
Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)HighExcellentGoodCross-coupling, C-H activation
Pd(PPh₃)₄ModerateGoodModerateCross-coupling
Pd(OAc)₂HighVariableLowC-H activation

Mechanism of Action

The mechanism of action of Methanesulfonato(tricyclohexylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of the palladium center with the reactants, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The tricyclohexylphosphine ligand stabilizes the palladium center, enhancing its catalytic activity. The methanesulfonato group acts as a leaving group, allowing the palladium to undergo oxidative addition and reductive elimination steps, which are crucial for the cross-coupling reactions .

Comparison with Similar Compounds

Structural and Ligand Variations

The catalytic performance of palladacycles is heavily influenced by the phosphine ligand’s steric and electronic properties. Below is a comparative analysis of key analogues:

Compound Name (CAS) Ligand Structure Molecular Weight (g/mol) Key Features Applications
PCy3 Palladacycle Gen. 3 (1445086-12-3) Tricyclohexylphosphine (PCy3) 650.16–736.10 High steric bulk, moderate electron density; effective for C–N couplings Life sciences, pharmaceutical synthesis
RuPhos Palladacycle Gen. 3 (1445085-77-7) Dicyclohexylphosphino with 2',6'-di-iso-propoxy substituents 846.45 Enhanced electron donation; suitable for aryl chloride activations Industrial-scale cross-couplings
SPhos Palladacycle Gen. 3 (1445085-82-4) Dicyclohexylphosphino with 2',6'-dimethoxy groups 763.28 Improved solubility in polar solvents; broad substrate tolerance Suzuki-Miyaura couplings
RockPhos Palladacycle Gen. 3 (2009020-38-4) Di-t-butylphosphino with 3-methoxy-6-methyl-2',4',6'-tri-iso-propyl groups 906.50 Extreme steric hindrance; specialized for hindered substrates Challenging aryl-aryl couplings
DTBNpP Palladacycle Gen. 3 (1507403-89-5) Di-t-butylneopentylphosphine (DTBNpP) 586.08 High thermal stability; optimized for high-temperature reactions Continuous flow chemistry
DPPF Palladacycle Gen. 3 (1445086-28-1) 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) 906.50 Redox-active ferrocene backbone; unique selectivity in asymmetric synthesis Specialty chemical synthesis

Catalytic Performance

  • PCy3 Palladacycle Gen. 3 : Excels in C–N bond formations (e.g., aminations) due to moderate electron density balancing substrate activation and catalyst longevity . Demonstrated efficiency in microwave-assisted reactions at 150°C .
  • RuPhos/DTBNpP Palladacycles : Superior in activating less reactive substrates (e.g., aryl chlorides) owing to stronger electron-donating ligands .
  • RockPhos Palladacycle : Preferred for sterically demanding couplings (e.g., ortho-substituted aromatics) but may exhibit slower kinetics .
  • DPPF Palladacycle : Ferrocene-based ligand enables unique stereoelectronic control, ideal for enantioselective transformations .

Stability and Handling

  • PCy3 and SPhos : Require inert storage but are commercially available as stable adducts (e.g., CHCl₃ or CH₂Cl₂) .
  • DTBNpP and RockPhos : Higher thermal stability allows use in reflux conditions, reducing decomposition risks .
  • DPPF : Sensitive to oxidation due to ferrocene moiety; strict anaerobic handling is critical .

Cost and Availability

  • PCy3, RuPhos, SPhos : Widely accessible with bulk pricing (e.g., ~$76.5/100 mg for PCy3) .
  • RockPhos and DPPF : Higher cost (~$1,660/10 g) due to complex ligand synthesis .

Biological Activity

Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is a palladium(II) complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, focusing on its anticancer properties, DNA interaction, antioxidant activity, and antimicrobial effects.

Anticancer Activity

Palladium complexes have been studied extensively for their anticancer properties, often as alternatives to platinum-based drugs like cisplatin. The compound in focus has demonstrated significant cytotoxic effects against various cancer cell lines.

The primary mechanism through which palladium(II) complexes exert their anticancer effects is through DNA binding . Studies have shown that the complex interacts with DNA via intercalation, leading to disruption of the DNA structure and inhibition of replication. This interaction is quantified by measuring the DNA binding activity (DBA) , which indicates how effectively the compound can bind to DNA compared to free ligands.

Key Findings:

  • In vitro Studies: The compound showed promising results against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating effective cytotoxicity .
  • DNA Binding: The DBA of this palladium complex was significantly higher than that of the free ligand, suggesting enhanced anticancer potential due to the metal's presence .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in cells, which is often linked to cancer progression. The palladium complex has been evaluated for its ability to scavenge free radicals.

Assays Conducted:

  • DPPH Scavenging Activity: The compound exhibited moderate scavenging activity against DPPH radicals, indicating its potential as an antioxidant .
  • Hydrogen Peroxide Reduction: The ability to reduce hydrogen peroxide was also assessed, showing that the complex can effectively mitigate oxidative damage in biological systems .

Antimicrobial Activity

The compound's antimicrobial properties have been explored against various bacterial strains. Palladium complexes are known to enhance the antimicrobial activity of their ligands.

Results:

  • Bacterial Strains Tested: The palladium complex was tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
  • Minimum Inhibitory Concentration (MIC): The MIC values ranged between 25–100 μg/mL, indicating considerable antimicrobial potency compared to non-metallic counterparts .

Comparative Biological Activity Table

Activity TypeObservationsReference
AnticancerEffective against MCF-7 and MDA-MB-231 cell lines; high DBA
AntioxidantModerate DPPH scavenging; effective in reducing H₂O₂
AntimicrobialMIC values between 25–100 μg/mL against various bacterial strains

Case Studies

Several studies have highlighted the biological significance of palladium complexes similar to Methanesulfonato(tricyclohexylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II):

  • Cytotoxicity Assays: A study reported significant cytotoxic effects on breast cancer cell lines with a detailed analysis of DBA and its correlation with lipophilicity .
  • Antioxidant Studies: Research indicated that palladium complexes could serve as potential antioxidants by effectively scavenging free radicals and reducing oxidative stress markers in vitro .
  • Antimicrobial Efficacy: A comparative study demonstrated that coordination with palladium enhances the antimicrobial activity of ligands against a range of bacterial pathogens .

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